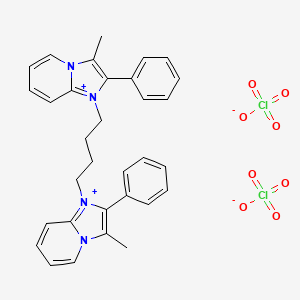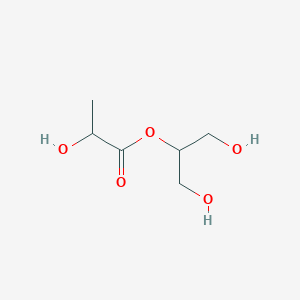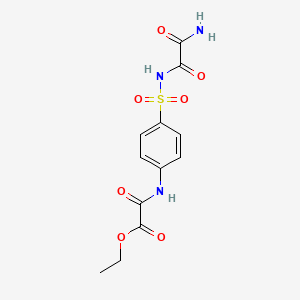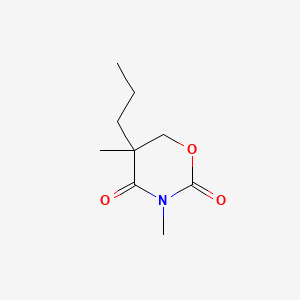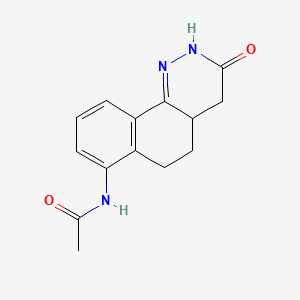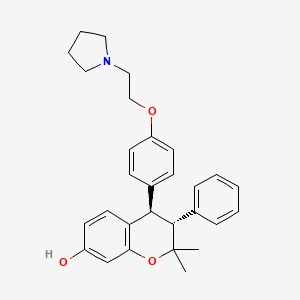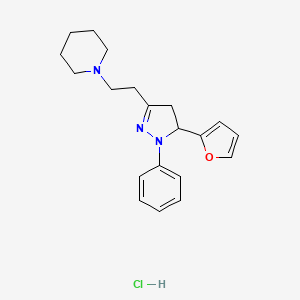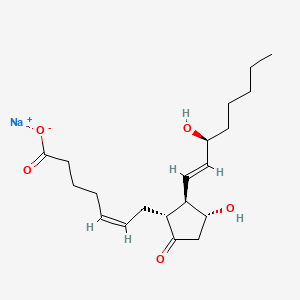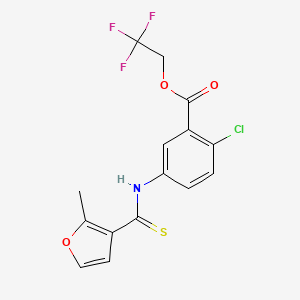
1-((1,1-Dimethylethyl)amino)-3-(1-methylpropoxy)-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((1,1-Dimethylethyl)amino)-3-(1-methylpropoxy)-2-propanol is a chemical compound with a complex structure that includes both amine and ether functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1,1-Dimethylethyl)amino)-3-(1-methylpropoxy)-2-propanol typically involves multiple steps, starting with the preparation of the appropriate amine and ether precursors. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as distillation and chromatography, is essential to achieve the required quality standards for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
1-((1,1-Dimethylethyl)amino)-3-(1-methylpropoxy)-2-propanol can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce primary or secondary amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-((1,1-Dimethylethyl)amino)-3-(1-methylpropoxy)-2-propanol has several applications in scientific research, including:
Chemistry: It is used as a reagent or intermediate in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic effects or use as a drug precursor.
Industry: The compound can be utilized in the production of specialty chemicals, polymers, and other industrial products.
Wirkmechanismus
The mechanism of action of 1-((1,1-Dimethylethyl)amino)-3-(1-methylpropoxy)-2-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-((1,1-Dimethylethyl)amino)-2-propanol
- 3-(1-Methylpropoxy)-2-propanol
- 1-((1,1-Dimethylethyl)amino)-3-propanol
Uniqueness
1-((1,1-Dimethylethyl)amino)-3-(1-methylpropoxy)-2-propanol is unique due to its specific combination of amine and ether functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.
Eigenschaften
CAS-Nummer |
80762-81-8 |
|---|---|
Molekularformel |
C11H25NO2 |
Molekulargewicht |
203.32 g/mol |
IUPAC-Name |
1-butan-2-yloxy-3-(tert-butylamino)propan-2-ol |
InChI |
InChI=1S/C11H25NO2/c1-6-9(2)14-8-10(13)7-12-11(3,4)5/h9-10,12-13H,6-8H2,1-5H3 |
InChI-Schlüssel |
AVUTUYFEQJQTJT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)OCC(CNC(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1E,3S,4R,5S,8R,9E,12S,14S)-5-hydroxy-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-14-methoxy-14-[(2R,3S,5R)-3-methoxy-5-methyl-6-oxooxan-2-yl]-2,4,10,12-tetramethyl-7-oxo-8-prop-2-enyltetradeca-1,9-dien-3-yl] (2S)-1-formylpiperidine-2-carboxylate](/img/structure/B12772504.png)
